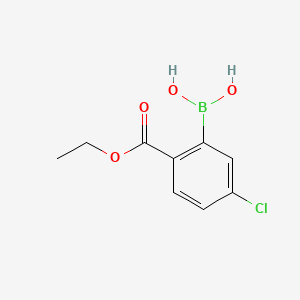
3-((5-Méthylisoxazol-3-yl)amino)cyclohex-2-énone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone involves the reaction of Cyclohexane-1,3-dione and 3-amino-5-methylisoxazole. These reactants were added to a mixture of absolute ethanol and ethyl acetate, and the solution was refluxed and stirred for 6 hours .Molecular Structure Analysis
The molecular weight of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is 192.21 g/mol. The compound’s structure includes a cyclohexenone ring and a 5-methylisoxazole ring, which are connected by an amino group .Chemical Reactions Analysis
The chemical behavior of 3-amino-5-methylisoxazole, a component of the compound, differs significantly from that of 5-amino-3-methylisoxazole. In most cases, the nucleophilic sites of the latter in reactions are the NH2 group and 4-CH center of the isoxazole ring, while in the analogous reactions of the former, the 4-CH center is never involved in the formation of final heterocycles .Physical And Chemical Properties Analysis
The compound has a melting point of 225-226 °C . Its 1H NMR (DMSO-d6) δ values are 1.1-2.2 (6H, m, cyclohexene ring), 3.4 (3H, s, CH3), 6.0 (1H, s, CH), 6.3 (1H, s, isoxazole H), 9.5 (1H, br s, NH) .Applications De Recherche Scientifique
Développement et Synthèse de Médicaments
Le composé “3-((5-Méthylisoxazol-3-yl)amino)cyclohex-2-énone” peut servir de précurseur dans la synthèse de diverses molécules pharmacologiquement actives. Sa structure, comprenant à la fois un cycle isoxazole et une partie énone, en fait un intermédiaire polyvalent pour la construction de composés présentant des effets thérapeutiques potentiels. Par exemple, des modifications du cycle isoxazole peuvent conduire à des dérivés ayant des propriétés anti-inflammatoires et analgésiques .
Études Biologiques
Les dérivés d’isoxazole sont connus pour présenter une gamme d’activités biologiques. La présence du groupe 5-méthylisoxazol-3-yl dans le composé suggère qu’il pourrait être utilisé dans l’étude des voies biologiques, en particulier celles impliquant des récepteurs du système nerveux central, car les isoxazoles ont été démontrées pour interagir avec les récepteurs GABA .
Science des Matériaux
Le noyau cyclohexénone du composé fournit un échafaudage pour le développement de matériaux ayant des propriétés électroniques uniques. Les chercheurs pourraient explorer l’utilisation de ce composé dans la création de semi-conducteurs organiques ou comme brique de base pour les polymères conducteurs .
Catalyse
Dans le domaine de la catalyse, “this compound” pourrait être étudié pour son potentiel en tant que ligand dans les complexes de métaux de transition. De tels complexes peuvent catalyser une variété de réactions chimiques importantes, y compris des synthèses asymétriques et des réactions d’oxydation .
Sciences de l’Environnement
La capacité du composé à former des intermédiaires lors de processus de biodégradation le rend pertinent pour les études environnementales. Il pourrait être utilisé pour tracer les voies de dégradation de molécules plus complexes dans l’environnement, telles que les produits pharmaceutiques, et aider à comprendre leur impact environnemental .
Applications Photocatalytiques
Compte tenu de ses caractéristiques structurelles, ce composé pourrait être impliqué dans des études de dégradation photocatalytique. Il pourrait agir comme un intermédiaire ou un photosensibilisateur dans la dégradation des polluants sous irradiation lumineuse, contribuant au domaine de la rémédiation environnementale .
Analyse Biochimique
Biochemical Properties
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase and lipoxygenase, influencing the production of eicosanoids. The compound also binds to proteins like albumin, affecting its transport and distribution in the bloodstream. Additionally, it interacts with biomolecules such as nucleic acids, potentially influencing gene expression and cellular metabolism .
Cellular Effects
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. The compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone involves its binding interactions with biomolecules. It acts as an inhibitor of cyclooxygenase, reducing the production of pro-inflammatory eicosanoids. Additionally, it binds to nucleic acids, influencing gene expression by modulating transcription factors. The compound also affects enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone vary with different dosages in animal models. At low doses, it has minimal toxic effects and can modulate cellular processes effectively. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound also affects metabolic flux, altering the levels of metabolites in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, facilitating its transport to various tissues. The compound also interacts with cellular transporters, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it influences gene expression. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell .
Propriétés
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-10(12-14-7)11-8-3-2-4-9(13)6-8/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJYEVUWOYRVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=CC(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



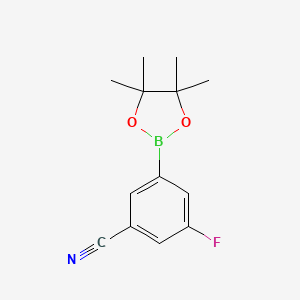

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)

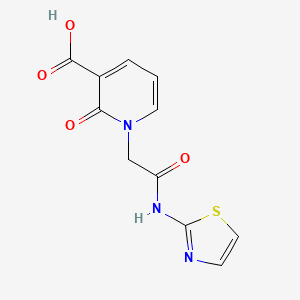

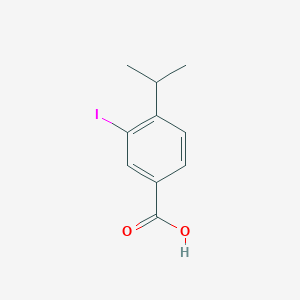
![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
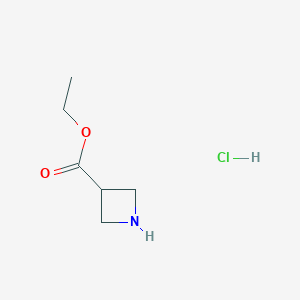

![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
